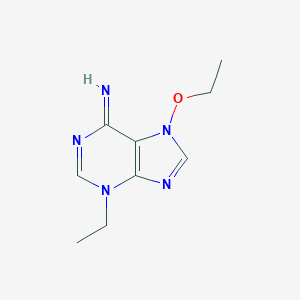

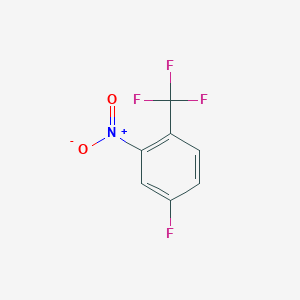

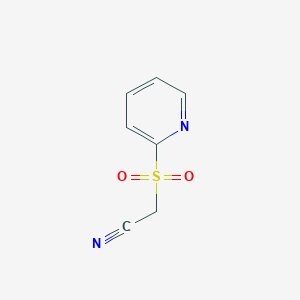

![molecular formula C8H9NO2 B069196 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one CAS No. 170487-35-1](/img/structure/B69196.png)

3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one and related compounds typically involves reactions that include the use of hydroxylamine hydrochloride and various aldehydes or ketones. A notable method includes the reaction of 6-(4-substituted phenyl)-3-acetyl cyclohex-2-enones with hydroxylamine hydrochloride to produce new liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles with mesomorphic properties (Bezborodov et al., 2003).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively investigated through spectroscopic methods and quantum chemical calculations. Studies have examined the vibrational frequencies, molecular electrostatic potential (MEP), and the highest occupied molecular orbital (HOMO) – lowest unoccupied molecular orbital (LUMO) gaps, providing insights into the electronic properties and reactivity of these molecules. The molecular structure and its correlation with the mesomorphic and photophysical properties are critical for understanding the material's behavior in different conditions (Gökce et al., 2014).

Chemical Reactions and Properties

Isoxazoles, including 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one, undergo various chemical reactions that are central to their application in synthetic chemistry. These reactions include N-bromosuccinimide (NBS)-promoted synthesis, highlighting the versatility of these compounds in forming α,β-unsaturated isoxazol-5(4H)-ones under mild conditions. The study of these reactions provides valuable information for designing new synthetic routes and understanding the reaction mechanisms involved in isoxazole chemistry (Kiyani et al., 2015).

Physical Properties Analysis

The physical properties of 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one derivatives, such as their liquid crystalline behavior, have been a subject of interest. These studies contribute to the development of new materials with potential applications in displays, sensors, and other technologies. The characterization of their mesomorphic properties, including phase transitions and thermal stability, are essential aspects of this research area (Bezborodov et al., 2003).

Aplicaciones Científicas De Investigación

Photocatalysis and Larvicidal Activity

Isoxazole derivatives, including 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one, have been synthesized through photocatalytic methods. Notably, a study demonstrated the continuous flow photochemical synthesis of isoxazole-5(4H)-ones via organic photoredox catalysis. This process yielded compounds with significant larvicidal activity against Aedes aegypti, showcasing their potential in developing bioactive molecules for agrochemical and pharmaceutical applications (Sampaio et al., 2023).

Mesomorphic Properties

Research into the synthesis and mesomorphic properties of new liquid crystalline isoxazole derivatives, including 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles, has highlighted their potential in materials science. These compounds exhibit unique mesomorphic (liquid crystalline) properties, making them candidates for advanced material applications (Bezborodov et al., 2003).

Synthetic Applications

The versatility of 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one derivatives as building blocks in synthetic organic chemistry has been extensively documented. A review covered recent synthetic advances, emphasizing their role in the development of biologically significant heterocyclic compounds. This underscores their importance in the synthesis of novel compounds with potential therapeutic applications (Patel, 2017).

Green Chemistry Approaches

The use of natural acidic media, like Averrhoa bilimbi extract, for the synthesis of isoxazol-5(4H)-ones, including 3-Methyl derivatives, showcases an eco-friendly approach to chemical synthesis. This method provides a sustainable and cleaner alternative to traditional synthetic routes, with the added benefits of excellent yields and minimal environmental impact (Patil et al., 2021).

Propiedades

IUPAC Name |

3-methyl-5,6-dihydro-4H-1,2-benzoxazol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-6-3-2-4-7(10)8(6)11-9-5/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCIDTWKVUUAJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1CCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

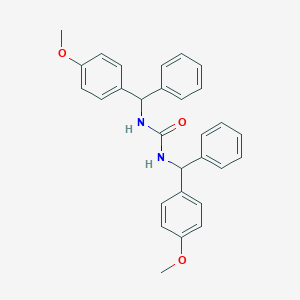

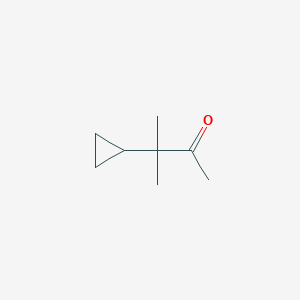

![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)

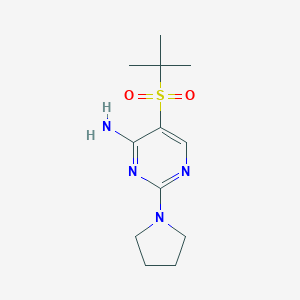

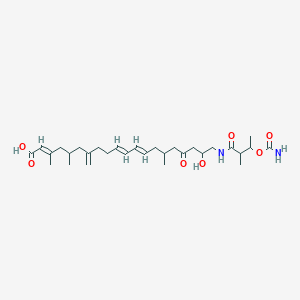

![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B69135.png)

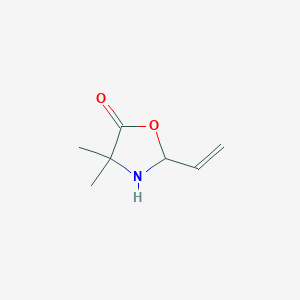

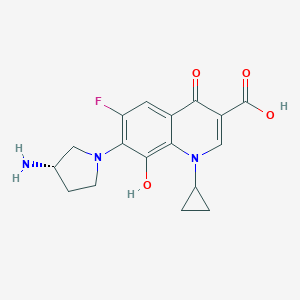

![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)

![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)